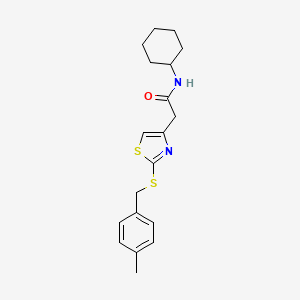

N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

描述

N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a 4-methylbenzylthio substituent on the thiazole ring. For instance, highlights a tautomeric thiazolidinone derivative (3e-I and 3e-A), which exists in equilibrium, suggesting that similar dynamic structural behavior may occur in compounds with related thiazole cores .

属性

IUPAC Name |

N-cyclohexyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS2/c1-14-7-9-15(10-8-14)12-23-19-21-17(13-24-19)11-18(22)20-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAKIBCBUPWIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of the thiazole ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

Introduction of the 4-methylbenzylthio group: This step involves the nucleophilic substitution of the thiazole ring with 4-methylbenzyl chloride in the presence of a base.

Acetylation: The final step involves the acetylation of the thiazole derivative with acetic anhydride to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

化学反应分析

N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the thiazole ring.

科学研究应用

N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: The compound exhibits significant antimicrobial activity and is used in the study of bacterial and fungal infections.

Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

作用机制

The mechanism of action of N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in antimicrobial, anti-inflammatory, and antitumor effects .

相似化合物的比较

Structural Analogues from Triazinoindole-Acetamide Series ()

Compounds 23–27 in share the acetamide-thioether motif but incorporate a triazino[5,6-b]indole scaffold instead of a simple thiazole ring. Key differences include:

- Substituent Diversity: Compounds 23–27 feature bromo, phenoxy, and cyanomethyl groups on aromatic rings, whereas the target compound has a 4-methylbenzylthio group.

- Purity and Synthesis : All analogs in this series were synthesized with >95% purity, indicating robust synthetic routes for acetamide-thioether derivatives .

Simplified Thiazole-Acetamide Derivatives ()

N-(Thiazol-2-yl)acetamide () represents a simpler analog with a thiazole ring directly linked to the acetamide group. Unlike the target compound, it lacks the cyclohexyl and 4-methylbenzylthio substituents. This structural simplicity correlates with reported biological activities, including anti-inflammatory and analgesic properties, suggesting that bulkier substituents in the target compound may alter bioavailability or target selectivity .

Thiadiazole-Based Acetamide ()

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide features a thiadiazole ring instead of thiazole, with a fluorophenyl group.

Tautomerism in Thiazole Derivatives ()

The tautomeric equilibrium observed in compound 3e () underscores the structural flexibility of thiazole-containing acetamides.

Key Research Findings

- Substituent Impact: Bromo and phenoxy groups in triazinoindole analogs () may enhance binding to hydrophobic protein pockets, whereas the target compound’s 4-methylbenzylthio group could optimize solubility and membrane permeability.

- Synthetic Robustness : High purity (>95%) across analogs () suggests reliable synthetic protocols for acetamide-thioether derivatives, though scalability for the target compound remains unverified.

- Biological Relevance : Simpler thiazole-acetamides () exhibit foundational bioactivity, implying that the target compound’s complex substituents may refine specificity or potency in drug discovery pipelines.

生物活性

N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, characterized by the presence of a thiazole ring and an acetamide moiety. The specific structural formula can be represented as follows:

This structure contributes to its interaction with biological targets, which is essential for its activity.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, the minimum inhibitory concentrations (MICs) were determined for several thiazole derivatives, revealing that some compounds had MIC values as low as 25 µg/mL against resistant strains .

Anticancer Activity

In Vitro Studies

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it showed significant cytotoxicity in vitro against A549 (lung cancer) and C6 (glioma) cell lines. The mechanism of action appears to involve induction of apoptosis, as evidenced by increased caspase-3 activity in treated cells .

Case Studies

-

Cell Line Testing : In one study, the compound was tested on multiple cancer cell lines, yielding GI50 values indicative of its potency:

- A549: 15 µM

- C6: 20 µM

- MDA-MB-231 (breast cancer): 18 µM

Mechanistic Insights

Target Interaction Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and key biological targets such as DNA gyrase. The binding affinity and interaction patterns suggest that this compound may inhibit bacterial DNA replication, contributing to its antibacterial effects .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-cyclohexyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the thiazole core by condensing 2-((4-methylbenzyl)thio)thiazole-4-carboxylic acid with cyclohexylamine using coupling reagents like EDCI/HOBt.

- Step 2 : Optimize the thioether linkage by reacting 4-methylbenzyl mercaptan with a brominated thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Optimization : Control reaction temperature (60–80°C) to minimize byproducts and improve yields (e.g., 21–33% yields reported for analogous thiazolyl acetamides) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify the thiazole ring (δ 6.5–8.0 ppm for aromatic protons) and acetamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns (e.g., loss of cyclohexyl group) .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the thiazole ring and substituents?

- Methodological Answer :

- Variation of Substituents : Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .

- Thiazole Ring Modifications : Synthesize analogs with oxadiazole or triazole rings instead of thiazole and compare binding affinity (e.g., via molecular docking) .

- Biological Assays : Test analogs in standardized assays (e.g., kinase inhibition or apoptosis assays) to correlate structural changes with activity .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) with synchrotron radiation for accurate electron density mapping .

- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the thiazole and acetamide moieties .

- Validation : Cross-check with Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds involving the acetamide group) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay duration) to minimize variability .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity vs. IC) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., apoptosis percentages in thiazole derivatives) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。